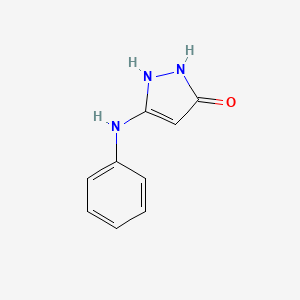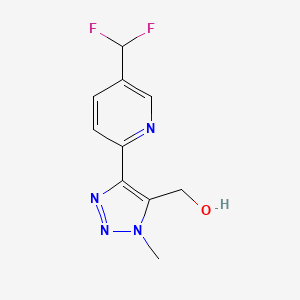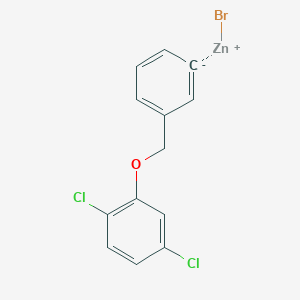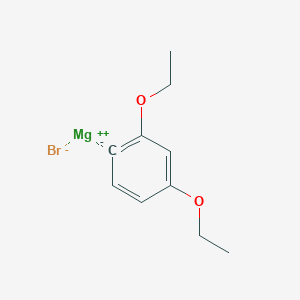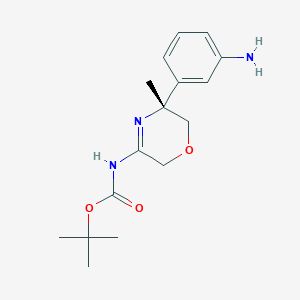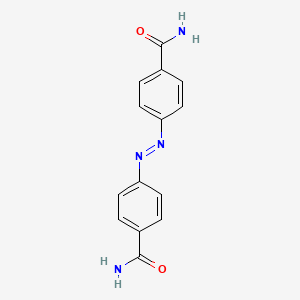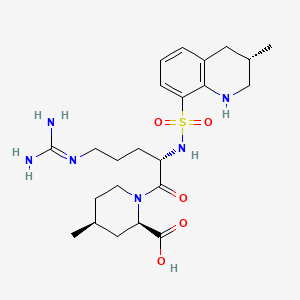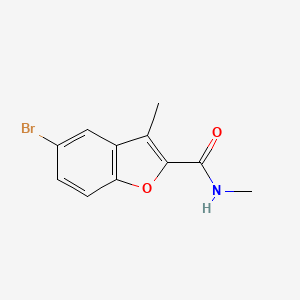![molecular formula C13H9BrClN3 B14892521 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a bromine atom at the 5-position and a 2-chlorobenzyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by bromination and subsequent benzylation with 2-chlorobenzyl chloride. The reaction conditions often involve the use of strong bases such as potassium hydroxide or sodium hydroxide, and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki cross-coupling or Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Common Reagents and Conditions
Suzuki Cross-Coupling: Typically involves palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Coupling: Utilizes palladium catalysts and ligands like BINAP, with bases such as sodium tert-butoxide in solvents like toluene.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can introduce various aryl groups, while Buchwald-Hartwig coupling can introduce amine groups.
科学的研究の応用
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antiviral properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
作用機序
The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit proteases involved in cancer cell proliferation, leading to reduced tumor growth .
類似化合物との比較
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their antibacterial activity.
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Studied for its anticancer and antiviral properties.
Uniqueness
5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with tailored biological activities.
特性
分子式 |
C13H9BrClN3 |
|---|---|
分子量 |
322.59 g/mol |
IUPAC名 |
5-bromo-1-[(2-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H9BrClN3/c14-11-5-10-6-17-18(13(10)16-7-11)8-9-3-1-2-4-12(9)15/h1-7H,8H2 |
InChIキー |
UQNVBDGPPAAKEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=NC=C(C=C3C=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
